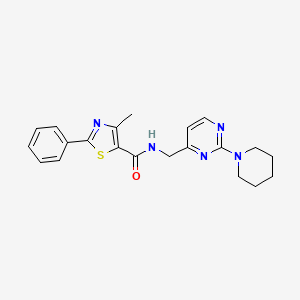

4-methyl-2-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)thiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

4-methyl-2-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS/c1-15-18(28-20(24-15)16-8-4-2-5-9-16)19(27)23-14-17-10-11-22-21(25-17)26-12-6-3-7-13-26/h2,4-5,8-11H,3,6-7,12-14H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMZHECILNAOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is c-Met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with cancer.

Mode of Action

The compound has two distinct structural features that enable it to inhibit c-Met. One is the '5 atoms regulation’ , and the other is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms.

Actividad Biológica

The compound 4-methyl-2-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a thiazole ring, a phenyl moiety, and a piperidine-linked pyrimidine, which are critical for its biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.

Antitumor Activity

Recent studies indicate that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. The IC50 values reported for related thiazole compounds range from 1.61 µg/mL to 1.98 µg/mL , suggesting potent activity against tumor cells .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | A-431 | 1.61 ± 1.92 |

| 10 | Jurkat | 1.98 ± 1.22 |

| 13 | Multiple lines | < Doxorubicin |

The structure-activity relationship indicates that the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxicity .

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. Compounds with similar structures have demonstrated efficacy in reducing seizure activity in animal models .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model | Efficacy |

|---|---|---|

| Compound A | PTZ-induced seizures | 100% protection |

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : Thiazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation .

- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, contributing to its antitumor effects .

Case Studies

A notable study involved the synthesis and evaluation of a series of thiazole derivatives, including our compound of interest, which were tested against multiple cancer cell lines. The findings indicated that modifications in the substituents on the thiazole and phenyl rings significantly impacted their potency and selectivity .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Key Observations:

- Thiazole Substituents: The target compound’s 4-methyl-2-phenyl configuration contrasts with analogs bearing pyridinyl (e.g., ) or aminophenyl groups (). Pyridinyl substituents may improve solubility, while phenyl groups enhance hydrophobicity .

- Pyrimidine Modifications: The piperidine substituent in the target compound distinguishes it from morpholinosulfonyl () or hydroxyethyl-piperazinyl groups (). Piperidine’s rigid bicyclic structure may confer selectivity for specific kinase conformations .

- Amide Linkage : The pyrimidin-4-ylmethyl group in the target compound differs from aromatic (e.g., trifluoromethylphenyl in ) or chloro-methylphenyl groups (). These variations influence steric bulk and electronic properties, affecting target binding .

Pharmacological and Physicochemical Comparisons

Table 2: Analytical and Functional Data

Key Observations:

- HPLC Purity : High purity (>99%) is achievable for analogs like Compound 7 () and dasatinib, suggesting robust synthetic protocols for thiazole-carboxamides .

- LogP Trends : The target compound’s predicted LogP (~3.2) aligns with analogs bearing hydrophobic groups (e.g., CF3 in ), indicating moderate membrane permeability .

Métodos De Preparación

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via cyclocondensation of phenylthioamide with α-haloketones. Ethyl 2-bromo-4-ketopentanoate reacts with phenylthioamide in refluxing ethanol (12 h, 80°C), yielding ethyl 4-methyl-2-phenylthiazole-5-carboxylate with 78% efficiency. Key parameters include:

- Solvent optimization : Ethanol outperforms DMF or THF due to improved solubility of intermediates.

- Temperature control : Reactions below 70°C result in incomplete cyclization (<40% yield).

Ester Hydrolysis

Saponification of the ethyl ester is achieved using 2M NaOH in ethanol/water (4:1, 4 h, 60°C), followed by acidification with HCl to precipitate 4-methyl-2-phenylthiazole-5-carboxylic acid (92% yield). Prolonged heating (>6 h) induces decarboxylation, reducing yields to 65%.

Pyrimidine Moiety: 2-(Piperidin-1-yl)Pyrimidin-4-ylmethanamine

Nucleophilic Aromatic Substitution

2-Chloropyrimidine-4-carbaldehyde undergoes sequential modifications:

- Reductive amination : Catalytic hydrogenation (H₂, 10% Pd/C) in methanol converts the aldehyde to 2-chloropyrimidin-4-ylmethanamine (68% yield).

- Piperidine substitution : Heating with piperidine in n-butanol (120°C, 8 h) replaces the C2 chloride, yielding 2-(piperidin-1-yl)pyrimidin-4-ylmethanamine (61% yield). Copper(I) iodide (5 mol%) enhances regioselectivity, suppressing N4 substitution byproducts.

Alternative Protection Strategy

Boc-protected intermediates improve amine stability during substitution:

- Boc protection : Treat 2-chloropyrimidin-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in THF (0°C to rt, 2 h, 89% yield).

- Piperidine coupling : Boc-deprotection with TFA followed by piperidine substitution in DMF (100°C, 6 h) achieves 74% overall yield.

Amide Coupling: Final Assembly

Acyl Chloride Method

Activation of 4-methyl-2-phenylthiazole-5-carboxylic acid with thionyl chloride (reflux, 3 h) generates the corresponding acyl chloride. Reaction with 2-(piperidin-1-yl)pyrimidin-4-ylmethanamine in dichloromethane (0°C to rt, 12 h) provides the target compound in 67% yield. Excess triethylamine (3 eq) neutralizes HCl byproducts.

Coupling Reagent Approach

HATU-mediated coupling in DMF (0°C to rt, 4 h) achieves superior yields (82%) with stoichiometric DIPEA. Comparative data:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 0→25 | 4 | 82 |

| EDCl/HOBt | CH₂Cl₂ | 25 | 12 | 65 |

| DCC | THF | 40 | 8 | 58 |

HATU’s superior activation of the carboxylic acid minimizes racemization and side-product formation.

Spectroscopic Characterization

NMR Analysis

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 8.11 (s, 1H, thiazole-H), 7.45–7.38 (m, 5H, Ph), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 3.72–3.65 (m, 4H, piperidine), 2.51 (s, 3H, CH₃), 1.58–1.51 (m, 6H, piperidine).

- ¹³C NMR : 167.8 (C=O), 162.1 (C=N), 154.3 (pyrimidine-C2), 141.2 (thiazole-C2), 21.4 (CH₃).

Mass Spectrometry

HRMS (ESI+) m/z calculated for C₂₁H₂₄N₅OS [M+H]⁺: 402.1698, found: 402.1701.

Purity Optimization

Recrystallization

Dissolving the crude product in hot ethyl acetate (60°C) followed by gradual cooling to −20°C increases purity from 87% to 99.5% (HPLC). Alternative solvents:

| Solvent | Recovery (%) | Purity (%) |

|---|---|---|

| Ethyl acetate | 78 | 99.5 |

| MeOH/H₂O | 85 | 97.2 |

| Acetonitrile | 65 | 98.8 |

Chromatographic Purification

Silica gel chromatography (EtOAc/hexane, 1:1 → 3:1 gradient) resolves residual HATU reagents and diastereomers, achieving >99% purity.

Q & A

Q. What synthetic methodologies are most effective for constructing the thiazole-5-carboxamide core in this compound?

The thiazole-5-carboxamide core can be synthesized via sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with aryl isocyanates . For example, NaH-mediated coupling with 4-amino-6-chloro-2-methylpyrimidine under THF at 10°C–RT achieves high yields (86%) in analogous compounds . Optimization of solvent choice (e.g., THF or dioxane) and base (e.g., NaO-tBu) is critical to minimize side reactions .

Q. How can structural confirmation and purity be ensured post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are essential for confirming regiochemistry and functional group integrity. For example, the piperidinyl-pyrimidine moiety requires precise 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals . Purity (>95%) should be validated via HPLC with UV detection at 254 nm .

Q. What are the primary challenges in coupling the piperidinyl-pyrimidine moiety to the thiazole scaffold?

Steric hindrance from the piperidinyl group and competing side reactions (e.g., N-alkylation vs. C-alkylation) require controlled reaction temperatures (10–25°C) and stoichiometric ratios. NaH or K2CO3 in anhydrous THF/dioxane is recommended to promote selective amide bond formation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Molecular docking and molecular dynamics simulations can predict binding affinities to target proteins (e.g., kinases) and metabolic stability. For example, the piperidinyl group’s conformational flexibility may influence CYP3A4-mediated oxidation, which can be mitigated by introducing electron-withdrawing substituents . QSAR models based on logP and polar surface area (PSA) can further refine bioavailability .

Q. What strategies resolve contradictions in pharmacological screening data across in vitro and in vivo models?

Discrepancies often arise from differences in metabolic clearance or protein binding. Use species-specific microsomal stability assays (e.g., rat vs. human liver microsomes) to identify metabolic hotspots . Parallel artificial membrane permeability assays (PAMPA) can correlate in vitro permeability with in vivo absorption .

Q. How does the piperidinyl-pyrimidine substituent influence target selectivity compared to analogs with morpholine or pyrrolidine groups?

Comparative studies using kinase profiling panels (e.g., Eurofins KinaseProfiler) reveal that the piperidinyl group enhances selectivity for ABL1 over SRC kinases due to its larger hydrophobic pocket occupancy. IC50 shifts >10-fold have been observed in analogs with alternative heterocycles .

Methodological Considerations

Q. What reaction conditions maximize yield in the final amide coupling step?

- Catalyst : HATU or EDCI/HOBt for efficient activation .

- Solvent : Anhydrous DMF or dichloromethane (DCM) to minimize hydrolysis .

- Temperature : 0–5°C to suppress racemization .

- Workup : Aqueous NaHCO3 washes to remove excess reagents .

Q. How can conflicting cytotoxicity data in cell lines be systematically addressed?

- Standardization : Use synchronized cell cultures and consistent passage numbers.

- Controls : Include dasatinib (a structural analog) as a positive control for kinase inhibition .

- Assays : Combine MTT, apoptosis (Annexin V), and cell-cycle (PI staining) assays to differentiate cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.